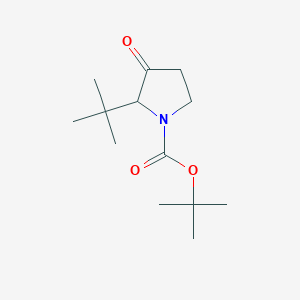
Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is a compound with the CAS Number: 1539946-20-7. It has a molecular weight of 199.25 . It’s stored in dry, room temperature conditions . The compound is usually in a liquid or solid form .
Molecular Structure Analysis
The InChI code for “Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is 1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” has a molecular weight of 199.25 . It’s usually in a liquid or solid form . The compound is stored in dry, room temperature conditions .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is utilized in the synthesis of highly functionalized 2-pyrrolidinones. These compounds are further used in creating macrocyclic Tyk2 inhibitors, a type of compound significant in medicinal chemistry (Sasaki et al., 2020).
Structural Analysis and Supramolecular Arrangements
- This compound plays a role in the study of crystal structure and supramolecular arrangements. The weak interactions in its crystal structure, such as C-H⋯O and C-H⋯π, are crucial in understanding the molecular conformation and construction of diverse supramolecular assemblies (Samipillai et al., 2016).
Parallel Solution-phase Synthesis
- It is used in parallel solution-phase synthesis, particularly in creating libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These syntheses are important for the development of new chemical entities (Svete et al., 2010).
Enantioselective Synthesis
- The compound is involved in enantioselective synthesis processes, like the creation of N-tert-butyl disubstituted pyrrolidines, which are significant in the field of stereochemistry and drug design (Chung et al., 2005).
Crystal Structure Synthesis
- It is used in synthesizing structures like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, which helps in understanding molecular conformations and interactions, especially through X-ray diffraction studies (Naveen et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Mecanismo De Acción
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Action Environment
The stability of Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is influenced by the pH of its environment . In acidic conditions (pH < 2), the Boc (tert-butyl carbamate) protecting group may undergo hydrolysis, reducing the stability of the compound. In neutral or slightly acidic conditions (ph 4-6), the compound can exist relatively stably .
Propiedades
IUPAC Name |
tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)10-9(15)7-8-14(10)11(16)17-13(4,5)6/h10H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDDAJHVAWTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)
![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
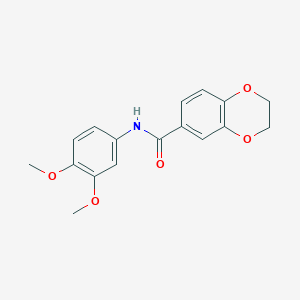
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)
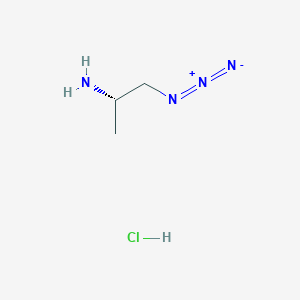
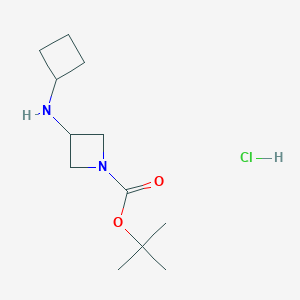
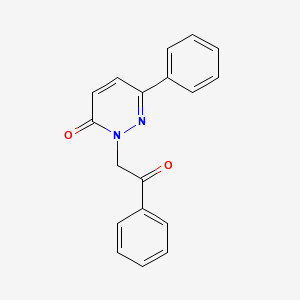
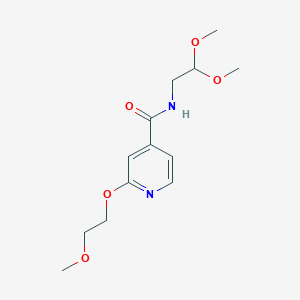
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2401498.png)
![Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate](/img/structure/B2401499.png)
![Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B2401500.png)
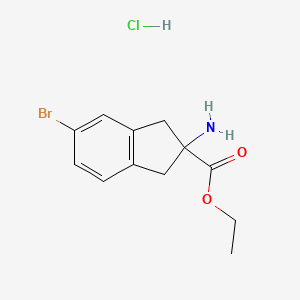
![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)